molecular formula C21H20N6O2S B2989014 N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide CAS No. 895105-09-6

N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

Cat. No.: B2989014
CAS No.: 895105-09-6
M. Wt: 420.49
InChI Key: GHKJNFCSRWIMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a 1,2,3-triazole ring fused to a 1,2,4-thiadiazole core, substituted with a 2-methoxy-5-methylphenyl group at the triazole N1-position and a 4-methylbenzamide moiety at the thiadiazole C5-position.

Properties

IUPAC Name

N-[3-[1-(2-methoxy-5-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-5-8-15(9-6-12)20(28)23-21-22-19(25-30-21)18-14(3)27(26-24-18)16-11-13(2)7-10-17(16)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKJNFCSRWIMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H20N6O2S
  • IUPAC Name : N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide

This structure features a triazole ring and a thiadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of triazoles can inhibit various bacterial strains including Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) varying based on structural modifications .

Anticancer Activity

The presence of the triazole and thiadiazole rings in the compound suggests potential anticancer properties. A review highlighted that thiazole derivatives often exhibit cytotoxic effects against cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A431

The data indicate that modifications in the phenyl ring can enhance cytotoxicity .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The structural components may facilitate interactions with apoptotic pathways, leading to increased cell death in cancerous cells .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives could significantly inhibit the growth of Trypanosoma cruzi, with dose-dependent effects observed at concentrations as low as 25 µg/mL .
  • Thiadiazole Compounds : Research has indicated that thiadiazole-containing compounds show promise as anticancer agents due to their ability to induce apoptosis in various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Triazole Hybrids

Compound 6 (N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)

  • Structure : Isoxazole replaces triazole; phenyl and benzamide substituents.
  • Synthesis: Reaction of enaminone 4f with hydroxylamine hydrochloride (70% yield) .
  • Key Data :
    • IR : 1606 cm⁻¹ (C=O stretch).
    • ¹H-NMR : Aromatic protons at δ 7.36–8.13 ppm.
    • MS : m/z 348 (M⁺).

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)

  • Structure : Pyridine-acetyl substituent instead of triazole-methoxy-methylphenyl.
  • Synthesis: Reaction of enaminone 4f with acetylacetone (80% yield) .
  • Key Data :
    • IR : Dual C=O stretches at 1679 and 1605 cm⁻¹.
    • MS : m/z 414 (M⁺).

Comparison with Target Compound :

  • Lipophilicity : The target compound’s methyl and methoxy groups (logP ~3.2, estimated) may enhance membrane permeability compared to 8a’s acetylpyridine (logP ~2.8).
  • Synthetic Yield : Both compounds show high yields (70–80%), suggesting robust synthetic routes for thiadiazole-triazole hybrids .
Analogues with Methoxy/Aryl Substituents

N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide ()

  • Structure : Dimethoxyphenyl and methoxybenzamide substituents.
  • Key Differences : Additional methoxy group at the phenyl ring vs. methyl in the target compound.
  • Impact : Increased electron-donating effects from dimethoxy groups may alter binding affinity in biological targets (e.g., enzymes or receptors) compared to the target compound’s methyl-methoxy combination .
Thiazole-Triazole Hybrids ()

Compounds 9a–e (Phenoxymethybenzoimidazole-Triazole-Thiazole Acetamides)

  • Structure : Benzimidazole-thiazole-triazole hybrids with aryl substituents.
  • Synthesis : Click chemistry-based assembly (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Key Data :
    • Yields : 65–80% for triazole-thiazole derivatives.
    • ¹H-NMR : Aromatic protons in δ 7.46–8.32 ppm range, similar to the target compound’s aromatic signals.

Comparison with Target Compound :

  • Heterocycle Diversity: Thiazole (in 9a–e) vs.

Research Findings and Implications

  • Synthetic Efficiency : Thiadiazole-triazole hybrids (e.g., target compound, 8a) are synthesized efficiently (70–80% yields) via condensation or cycloaddition reactions .
  • Biological Potential: Thiazole-triazole hybrids () demonstrate enzyme inhibitory activity, suggesting the target compound’s thiadiazole core could be explored for similar pharmacological roles .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to cyclize hydrazide intermediates into 1,3,4-oxadiazole or 1,2,4-thiadiazole cores, as demonstrated in analogous syntheses .
  • Alkylation : Employ K₂CO₃ in DMF to facilitate nucleophilic substitution reactions, particularly for introducing methyl or aryl groups at the triazole or thiadiazole positions .
  • Thiol Coupling : Optimize sulfur-based coupling reactions (e.g., thiol-alkylation) using stoichiometric control to minimize disulfide byproducts .
    • Critical Parameters : Temperature control during cyclization, solvent polarity for alkylation efficiency, and inert atmospheres to prevent oxidation during thiol reactions.

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O, N-H) in intermediates and final products .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., methoxy, methyl substituents) and confirm regiochemistry of triazole/thiadiazole rings .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm, referencing protocols for similar heterocycles .
  • Elemental Analysis : Validate molecular formulas by matching calculated vs. experimental C/H/N/S percentages .

Q. How can researchers ensure compound stability during storage and experimental workflows?

  • Methodology :

  • Storage : Use amber vials under nitrogen at -20°C to prevent photodegradation and oxidation, as recommended for triazole-thiadiazole hybrids .
  • Handling : Prepare fresh solutions in anhydrous DMF or DMSO to avoid hydrolysis, particularly for thioether linkages .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Methodology :

  • Analog Synthesis : Systematically vary substituents on the triazole (e.g., methyl, methoxy) and thiadiazole (e.g., aryl, alkyl) rings using modular synthetic routes .
  • Biological Assays : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays, normalizing activity to logP and pKa values .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, π) with IC₅₀ values .

Q. What mechanistic approaches can elucidate the compound’s mode of action in enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track binding sites via autoradiography or mass spectrometry .
  • Molecular Docking : Simulate binding poses with AutoDock Vina, refining models using crystallographic data from homologous proteins .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to isolate solvent/buffer effects .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Structural Validation : Re-examine NMR/X-ray data to confirm batch-to-batch consistency in stereochemistry .

Q. What computational tools are recommended for predicting physicochemical properties and binding affinity?

  • Methodology :

  • pKa Prediction : Apply MarvinSketch or SPARC to estimate ionization states, cross-referenced with potentiometric titration data .
  • Solubility : Use COSMO-RS simulations to model aqueous solubility, validated via shake-flask experiments .
  • Binding Free Energy : Calculate ΔG binding with MM-PBSA/GBSA workflows in AMBER or GROMACS .

Q. How can researchers optimize synthetic scalability from milligram to gram quantities?

  • Methodology :

  • Catalyst Screening : Replace POCl₃ with recyclable catalysts (e.g., polymer-supported reagents) to reduce waste .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic cyclization steps, improving heat dissipation and yield .
  • Purification : Transition from column chromatography to crystallization by screening solvent mixtures (e.g., EtOAc/hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.